2-Methoxyethyl 4-methylbenzenesulfonate, with the molecular formula C10H14O4S, is an organic compound classified as an ether and sulfonate. It features a methoxyethyl group attached to a 4-methylbenzenesulfonate moiety, which contributes to its unique chemical properties. The compound has a molecular weight of approximately 230.28 g/mol and is characterized by its moderate boiling point of around 344 °C and melting point of 10 °C .
Here's what we do know:
These reactions highlight the compound's versatility in organic synthesis.
Several synthesis methods for 2-Methoxyethyl 4-methylbenzenesulfonate have been reported:
These methods provide efficient pathways for producing this compound in laboratory settings.
2-Methoxyethyl 4-methylbenzenesulfonate finds applications in various fields:
Several compounds share structural similarities with 2-Methoxyethyl 4-methylbenzenesulfonate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Methylbenzenesulfonic acid | C7H8O3S | Simple sulfonic acid with no ether functionality |
Ethyl p-toluenesulfonate | C9H10O3S | Ethyl group instead of methoxyethyl |
Methoxyethyl benzenesulfonate | C10H12O4S | Lacks methyl substitution on the benzene ring |
Uniqueness:
2-Methoxyethyl 4-methylbenzenesulfonate (CAS 17178-10-8), commonly referred to as 2-methoxyethyl tosylate, emerged as a critical reagent in organic synthesis during the late 20th century. Its development paralleled advancements in sulfonate chemistry, particularly the utilization of tosyl groups (−SO$$2$$C$$6$$H$$4$$CH$$3$$) as leaving groups and protecting agents. The compound gained prominence due to its stability and reactivity in nucleophilic substitution reactions, enabling efficient synthesis of complex molecules like β-blockers (e.g., metoprolol) and metalloporphyrins.
The IUPAC name, 2-methoxyethyl 4-methylbenzenesulfonate, reflects its structure: a 4-methylbenzenesulfonyl (tosyl) group linked to a 2-methoxyethyl moiety via an ester bond (Fig. 1). Alternative names include:
Structural Formula:
$$ \text{CH}3\text{OCH}2\text{CH}2\text{OSO}2\text{C}6\text{H}4\text{CH}_3 $$
Classified as a sulfonate ester, it belongs to the broader family of toluenesulfonates (tosylates), characterized by their electron-withdrawing sulfonyl groups.
Tosylates are pivotal in organic chemistry due to their superior leaving group ability compared to hydroxyl or halide groups. 2-Methoxyethyl tosylate distinguishes itself through its methoxyethyl chain, which enhances solubility in polar aprotic solvents (e.g., DMSO, acetone). This contrasts with simpler tosylates like methyl or butyl derivatives, which exhibit lower polarity.
Recent studies highlight its role in:
Irritant